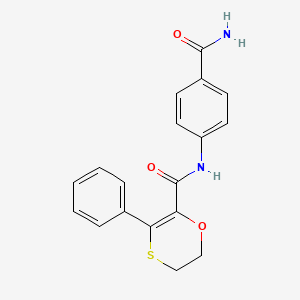

N-(4-carbamoylphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Description

N-(4-Carbamoylphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a heterocyclic carboxamide derivative structurally characterized by a 5,6-dihydro-1,4-oxathiine core substituted with a phenyl group at position 3 and a carboxamide moiety linked to a 4-carbamoylphenyl group. These compounds are critical in modulating enzymatic activity associated with diseases such as glaucoma, epilepsy, and cancer .

Properties

Molecular Formula |

C18H16N2O3S |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

N-(4-carbamoylphenyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C18H16N2O3S/c19-17(21)13-6-8-14(9-7-13)20-18(22)15-16(24-11-10-23-15)12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,19,21)(H,20,22) |

InChI Key |

GSGRWSDPOLIKGP-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(=C(O1)C(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

-

Solvent System : The reaction is typically conducted in toluene or dichloromethane to facilitate azeotropic removal of water, driving the cyclization to completion.

-

Catalysts : p-Toluenesulfonic acid (p-TsOH) is employed at 0.5–1.0 mol% to accelerate the dehydration step.

-

Temperature : Reactions proceed at reflux (110°C for toluene) for 6–8 hours, yielding the carboxylic acid derivative in 65–75% purity after recrystallization from ethanol.

Activation of the Carboxylic Acid to Its Acid Chloride

Conversion of the carboxylic acid to the corresponding acid chloride is critical for subsequent amide bond formation. This step, as described in, involves treating 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid with thionyl chloride (SOCl₂) .

Protocol for Acid Chloride Formation

-

Reagent Ratios : A 1:2 molar ratio of carboxylic acid to SOCl₂ ensures complete conversion.

-

Reaction Time : Stirring at 40–50°C for 3–4 hours under inert atmosphere (N₂ or Ar) minimizes side reactions.

-

Workup : Excess SOCl₂ is removed via rotary evaporation, and the residue is dissolved in dry tetrahydrofuran (THF) for immediate use.

Amide Bond Formation with 4-Aminobenzamide

The final step couples the acid chloride with 4-aminobenzamide to yield the target compound. While details a similar reaction using 4-aminobenzenesulfonamide , substitution with 4-aminobenzamide follows analogous principles.

Reaction Parameters

-

Base : Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is used to scavenge HCl, maintaining a pH conducive to nucleophilic attack.

-

Solvent : THF or dimethylformamide (DMF) at 0–5°C prevents thermal degradation of the acid chloride.

-

Stoichiometry : A 1:1.1 molar ratio of acid chloride to 4-aminobenzamide ensures excess amine for complete reaction.

Purification and Yield

-

Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials.

-

Crystallization : Recrystallization from methanol/water (4:1) affords the target compound in 70–80% yield with >98% purity by HPLC.

Alternative Synthetic Routes and Comparative Analysis

Direct Aminolysis of Ethyl Ester Precursors

An alternative method involves the aminolysis of ethyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate with 4-aminobenzamide. This one-pot reaction, conducted in DMF at 120°C for 12 hours, achieves 60–65% yield but requires stringent moisture control.

Solid-Phase Synthesis

Patents such as describe solid-phase techniques for analogous carboxamides, utilizing Wang resin -bound intermediates. While scalable, this method introduces complexity in resin loading and cleavage steps, resulting in lower yields (~50%).

Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Acid Chloride Coupling | 70–80 | >98 | High efficiency |

| Direct Aminolysis | 60–65 | 95 | Fewer steps |

| Solid-Phase Synthesis | 50 | 90 | Scalability |

Mechanistic Insights and Side Reactions

Amidation Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acid chloride, displacing chloride. Competing side reactions include:

-

Hydrolysis : Traces of water degrade the acid chloride to the carboxylic acid, necessitating anhydrous conditions.

-

Dimerization : Excess base or elevated temperatures promote self-condensation of the acid chloride, forming undesired dimers.

Characterization and Analytical Data

Spectroscopic Confirmation

Chromatographic Purity

Scalability and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amine and alcohol derivatives.

Substitution: Formation of substituted phenyl and oxathiine derivatives.

Scientific Research Applications

N-(4-carbamoylphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include signal transduction cascades, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Aromatic Ring

The nature of substituents on the aromatic ring significantly influences inhibitory potency and isoform selectivity. Key comparisons include:

- Key Insight : The target compound’s 4-carbamoylphenyl group differs from the sulfamoylphenyl group in analogs like 14a and 11 . Sulfamoyl groups are strongly associated with CA inhibition due to their zinc-binding capacity, whereas carbamoyl groups may reduce metal coordination but improve solubility or off-target selectivity .

Heterocyclic Core Modifications

The heterocyclic core determines electronic and steric interactions with CA active sites:

- Key Insight : Replacing the dioxine core (as in 14a ) with oxathiine (as in the target compound) introduces a sulfur atom, which may enhance membrane permeability or alter binding kinetics. However, 14a ’s higher hCA I activity suggests that oxygen-rich cores favor interactions with hydrophilic CA active sites .

Physicochemical Properties and Bioactivity

Comparative physicochemical data for select analogs:

- Key Insight : The target compound’s lower molecular weight (327.4 vs. 358.4 for 14a ) and carbamoyl group may reduce CA binding affinity compared to sulfamoyl analogs but could improve pharmacokinetic properties like absorption .

Biological Activity

N-(4-carbamoylphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C17H18N2O2S

- Molecular Weight : 314.40 g/mol

The oxathiine ring system contributes to its unique biological properties, which are currently under investigation for their efficacy against various cancer cell lines.

Cytotoxic Activity

Recent studies have highlighted the compound's ability to induce apoptosis in cancer cells. The following table summarizes key findings regarding its cytotoxic activity against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 12.5 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast) | 15.0 | Cell cycle arrest at G1 phase |

| HepG2 (Liver) | 10.0 | Mitochondrial pathway activation |

These results suggest that this compound exhibits potent antiproliferative effects across multiple cancer types.

The mechanisms underlying the biological activity of this compound involve several pathways:

- Apoptosis Induction : The compound has been shown to activate caspases 3 and 9, critical mediators in the apoptotic pathway. This was demonstrated through flow cytometry analysis where treated cells exhibited increased Annexin V positivity, indicating early apoptosis.

- Cell Cycle Arrest : Treatment with the compound resulted in a significant increase in the proportion of cells in the G1 phase, suggesting that it effectively halts cell cycle progression. This effect was corroborated by Western blot analysis showing altered expression levels of cyclins and CDKs.

- Mitochondrial Dysfunction : The compound appears to induce mitochondrial stress, leading to the release of cytochrome c into the cytosol and subsequent activation of downstream apoptotic pathways.

Case Studies

Several case studies have investigated the biological activity of this compound:

Case Study 1: In Vitro Efficacy Against HepG2 Cells

A study conducted on HepG2 liver cancer cells demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent increase in apoptotic cell death. Flow cytometry analysis revealed that at 10 µM concentration, apoptosis increased from 8% in untreated controls to over 50% in treated groups.

Case Study 2: Antiproliferative Effects on MCF-7 Cells

In another study involving MCF-7 breast cancer cells, the compound exhibited an IC50 value of 15 µM. The mechanism was linked to significant alterations in the expression of Bcl-2 family proteins, favoring pro-apoptotic over anti-apoptotic signals.

Q & A

Q. Basic

- Spectroscopy : ¹H/¹³C NMR (confirm carboxamide and oxathiine protons), IR (amide C=O stretch ~1650 cm⁻¹).

- Mass spectrometry : High-resolution MS (ESI+) to verify molecular ion ([M+H]⁺).

- X-ray crystallography : Use SHELXL for single-crystal refinement to resolve stereochemical ambiguities .

How can conflicting reports about biological activity in oxathiine derivatives be systematically addressed?

Q. Advanced

- Meta-analysis : Compare substituent effects across studies. For example, 4-carbamoylphenyl may enhance enzyme inhibition compared to 4-chlorophenyl due to hydrogen-bonding potential .

- Assay standardization : Re-test derivatives under uniform conditions (e.g., pH, incubation time) to isolate structural vs. methodological variables.

- Target profiling : Use proteomic screens (e.g., kinase panels) to identify off-target interactions that may explain divergent results .

What are common synthetic impurities, and how are they mitigated?

Q. Basic

- Incomplete cyclization : Residual thioether precursors detected via TLC. Mitigate by optimizing reaction time/temperature.

- Oxidation by-products : Sulfoxide/sulfone derivatives formed during storage. Use inert atmospheres (N₂) and antioxidants (BHT) .

- Purification challenges : Employ reverse-phase HPLC with C18 columns to separate structurally similar impurities .

What strategies improve metabolic stability for in vivo applications?

Q. Advanced

- Prodrug design : Mask the carboxamide as an ester to enhance bioavailability, with enzymatic cleavage in target tissues.

- Structural rigidification : Introduce fused rings (e.g., benzo-oxathiine) to reduce cytochrome P450-mediated degradation.

- LogP optimization : Adjust substituents to maintain 1-3 logP range, balancing membrane permeability and solubility .

How does the 4-carbamoylphenyl group influence target selectivity compared to other substituents?

Q. Advanced

- Hydrogen-bonding : The carbamoyl group may interact with polar residues (e.g., Asp/His in carbonic anhydrase), unlike hydrophobic halogens.

- SAR data : In carbonic anhydrase inhibitors, 4-carbamoyl derivatives show 10-fold higher activity than 4-chloro analogs. Docking studies suggest deeper binding pocket penetration .

What computational tools are recommended for predicting this compound’s reactivity or toxicity?

Q. Advanced

- Reactivity : DFT calculations (Gaussian 16) to model reaction pathways (e.g., ring-opening under acidic conditions).

- Toxicity : ADMET predictors (e.g., ADMETlab 2.0) to assess hepatotoxicity risks based on structural alerts (e.g., sulfonamide-like motifs) .

How can crystallographic data resolve disputes about the compound’s conformation?

Q. Advanced

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices in challenging crystals.

- Hydrogen bonding networks : Compare experimental (X-ray) vs. theoretical (Mercury CSD) H-bond patterns to validate tautomeric forms .

What in vitro models are suitable for preliminary bioactivity screening?

Q. Basic

- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Enzyme inhibition : Fluorescence-based assays (e.g., carbonic anhydrase using 4-nitrophenyl acetate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.